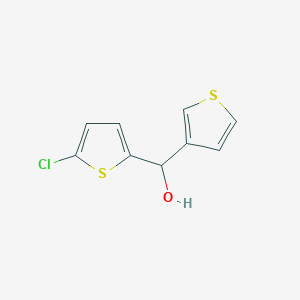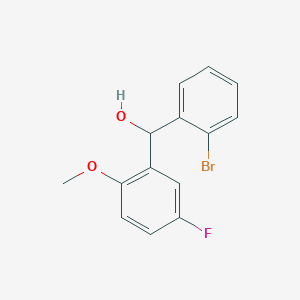
2-Chloro-5-thienyl-(3-thienyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-thienyl-(3-thienyl)methanol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of two thiophene rings substituted with a chloro group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-thienyl-(3-thienyl)methanol typically involves the reaction of 2-chlorothiophene with 3-thiophenemethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 3-thiophenemethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-5-thienyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-5-thienyl-(3-thienyl)carboxylic acid.
Reduction: 2-Hydroxy-5-thienyl-(3-thienyl)methanol.
Substitution: 2-Amino-5-thienyl-(3-thienyl)methanol or 2-Thio-5-thienyl-(3-thienyl)methanol.
科学的研究の応用
2-Chloro-5-thienyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents, making it a subject of interest in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials that require stable aromatic compounds with specific electronic properties.
作用機序
The mechanism of action of 2-Chloro-5-thienyl-(3-thienyl)methanol and its derivatives involves interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. In medicinal applications, it may exert anti-inflammatory effects by modulating the activity of inflammatory mediators and signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-thienylmethanol: Similar structure but with the chloro group on the 3-position of the thiophene ring.
5-Chloro-2-thienylmethanol: Similar structure but with the chloro group on the 5-position of the thiophene ring.
2-Bromo-5-thienyl-(3-thienyl)methanol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-thienyl-(3-thienyl)methanol is unique due to the specific positioning of the chloro and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in the synthesis of advanced materials and pharmaceuticals that other similar compounds may not provide.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-thiophen-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS2/c10-8-2-1-7(13-8)9(11)6-3-4-12-5-6/h1-5,9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPNFSQURCNYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CC=C(S2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














